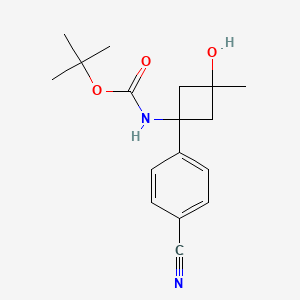

Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate

Übersicht

Beschreibung

Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate, commonly referred to as TB-HMCB, is an organic compound that is used in a variety of applications. It is a synthetic compound that has been developed to replace more toxic compounds in a variety of processes. TB-HMCB is a versatile compound that has been used in a variety of scientific research applications, as well as in laboratory experiments. It has been used in a variety of biochemical and physiological studies, and has a wide range of advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

TB-HMCB has been used in a variety of scientific research applications. It has been used as a model compound for studying the biochemistry and physiology of plant cells. It has also been used to study the metabolism of xenobiotic compounds in animals, as well as to study the effects of environmental pollutants on plant cells. Additionally, it has been used to study the effects of drugs on the immune system.

Wirkmechanismus

TB-HMCB is a synthetic compound that is not naturally found in the environment. It is believed to act by binding to specific receptors on the surface of cells, which then triggers a biochemical response. This response is believed to be responsible for the various biological effects that have been observed with TB-HMCB.

Biochemical and Physiological Effects

TB-HMCB has been found to have a wide range of biochemical and physiological effects. It has been observed to inhibit the growth of certain types of bacteria, as well as to inhibit the growth of various types of cancer cells. Additionally, it has been found to induce apoptosis in certain types of cells, and to have anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

TB-HMCB has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is a synthetic compound, which means that it is not naturally found in the environment and thus can be used in laboratory experiments without the risk of contamination. Additionally, it is relatively stable and has a low toxicity, which makes it a safer alternative to other compounds. However, one of the main limitations is that it is not as widely available as other compounds, and thus may not be suitable for some experiments.

Zukünftige Richtungen

The use of TB-HMCB in scientific research and laboratory experiments has a wide range of potential future directions. One potential future direction is to explore the use of TB-HMCB in the development of new drugs and treatments. Additionally, further research could be conducted to explore the effects of TB-HMCB on other types of cells, such as stem cells. Additionally, research could be conducted to explore the potential use of TB-HMCB in the development of new materials, such as biodegradable plastics or other materials with improved properties. Finally, further research could be conducted to explore the potential use of TB-HMCB in the development of new industrial processes and products.

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-15(2,3)22-14(20)19-17(10-16(4,21)11-17)13-7-5-12(9-18)6-8-13/h5-8,21H,10-11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSZKWOGVUXSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=CC=C(C=C2)C#N)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/no-structure.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2615555.png)

![2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2615559.png)

![2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2615564.png)

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2615574.png)